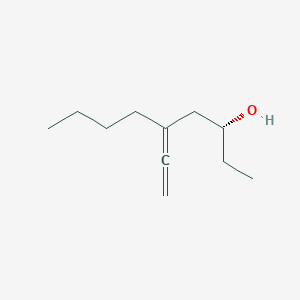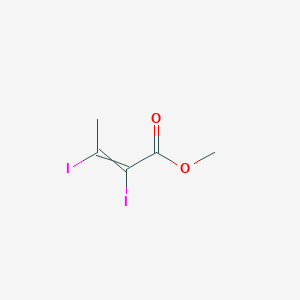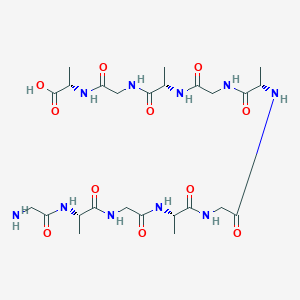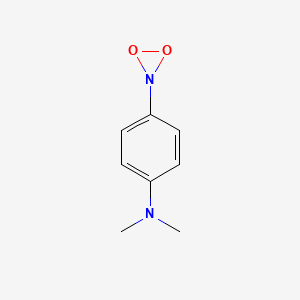
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline is an organic compound that features a dioxaziridine ring attached to an aniline moiety
準備方法
The synthesis of 4-(Dioxaziridin-3-yl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a suitable dioxaziridine precursor under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the dioxaziridine ring. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
化学反応の分析
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The dioxaziridine ring can be oxidized to form corresponding oxaziridine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-(Dioxaziridin-3-yl)-N,N-dimethylaniline involves its interaction with molecular targets through the dioxaziridine ring and the aniline moiety. The dioxaziridine ring can participate in redox reactions, while the aniline moiety can interact with various biological targets, such as enzymes and receptors. The pathways involved in its mechanism of action depend on the specific application and the molecular targets.
類似化合物との比較
4-(Dioxaziridin-3-yl)-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-(2-Amino-4-Methyl-1,3-Thiazol-5-Yl)-N-(3-Dioxaziridin-3-Ylphenyl)pyrimidin-2-Amine:
(E)-4′-(Dioxaziridine-3-yl)stilbene-4-aminylene radical: This compound contains a stilbene backbone, which imparts different electronic properties compared to this compound.
特性
CAS番号 |
756533-87-6 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
4-(dioxaziridin-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10-11-12-10/h3-6H,1-2H3 |
InChIキー |
ALWISEQUZRRERT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N2OO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


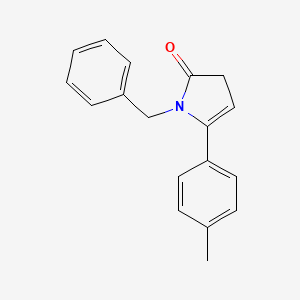
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
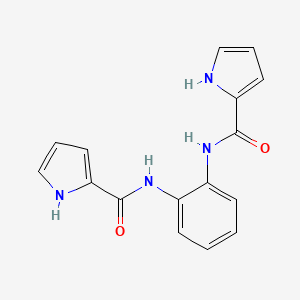
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
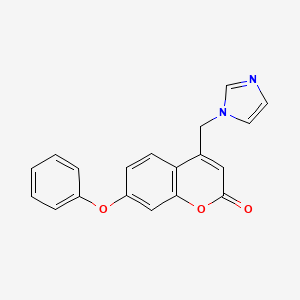
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
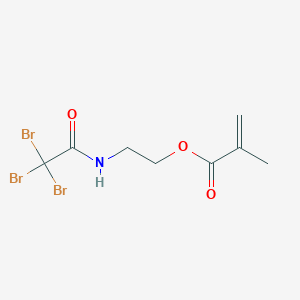
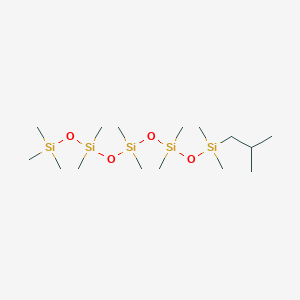
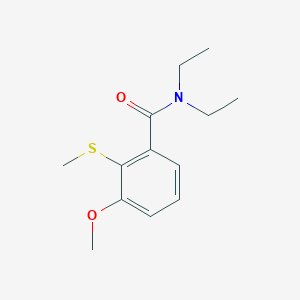
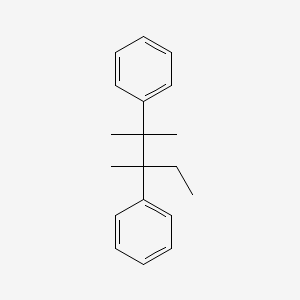
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
